methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate
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Overview
Description
Methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate is a complex organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, a trifluoromethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates. The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process often involves recrystallization, chromatography, and other separation techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring and the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoromethyl iodide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(N-methyl-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate
- Methyl 2-(N-methyl-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamido)benzoate
- Methyl 2-(N-methyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamido)benzoate
Uniqueness
Methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to its analogs. The trifluoromethyl group also imparts unique electronic properties, making this compound a valuable candidate for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 2-[methyl-[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O3/c1-25(14-6-4-3-5-13(14)17(28)29-2)16(27)15-22-24-26(23-15)12-9-7-11(8-10-12)18(19,20)21/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADVEACQMRELIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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